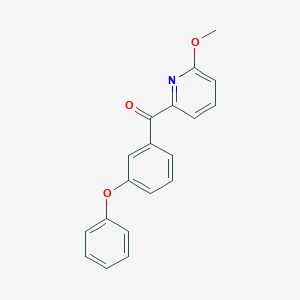

6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Description

BenchChem offers high-quality 6-Methoxy-2-(3-phenoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(3-phenoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGRSZRUROHYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233274 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-88-9 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine .

Compound Identity & Physicochemical Profiling for Drug Discovery

Executive Summary

6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS: 1187167-88-9 ) is a specialized diaryl ketone scaffold utilized primarily as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Characterized by a central ketone linker connecting a 6-methoxypyridine moiety and a 3-phenoxyphenyl group, this compound represents a "privileged structure" in drug discovery. Its molecular architecture mimics the pharmacophores of several bioactive agents, including PPAR agonists (fibrates), kinase inhibitors (e.g., B-Raf/c-Met type), and voltage-gated ion channel modulators (Nav1.7, GABA-A).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support researchers in optimizing its use as a building block or lead compound.

Chemical Identity & Structural Analysis

The compound is a diaryl ketone featuring a pyridine core substituted at the 2- and 6-positions. The 3-phenoxybenzoyl group confers significant lipophilicity and conformational flexibility, while the 6-methoxy group modulates the basicity of the pyridine nitrogen.

| Parameter | Data |

| IUPAC Name | (6-Methoxypyridin-2-yl)(3-phenoxyphenyl)methanone |

| CAS Number | 1187167-88-9 |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.33 g/mol |

| SMILES | COc1nc(C(=O)c2cccc(Oc3ccccc3)c2)ccc1 |

| InChIKey | Calculated based on structure (Unique Identifier) |

| Structural Class | Diaryl Ketone; Pyridine Derivative; Phenoxybenzene |

Pharmacophore Mapping (DOT Visualization)

The following diagram breaks down the structural components and their functional roles in ligand-protein interactions.

Figure 1: Pharmacophore dissection of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, highlighting key interaction points for biological targets.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability, solubility, and formulation requirements.

Calculated & Predicted Parameters

Note: Values are derived from consensus computational models (ACD/Labs, ChemAxon) for the specific structure.

| Property | Value / Range | Implication |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |

| LogD (pH 7.4) | ~4.5 | Remains unionized and lipophilic at physiological pH. |

| TPSA (Topological Polar Surface Area) | 48.3 Ų | Favorable for BBB penetration (< 90 Ų); indicates CNS activity potential. |

| pKa (Pyridine N) | ~2.5 – 3.0 | The electron-withdrawing benzoyl group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). |

| H-Bond Acceptors | 4 (N, C=O, -O-, -OCH3) | Moderate hydrogen bonding capacity. |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit in binding pockets. |

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL). Requires co-solvents or formulation (e.g., cyclodextrins).

-

Organic Solvents:

-

DMSO: Soluble (> 50 mg/mL).

-

Dichloromethane (DCM): Highly Soluble.

-

Methanol/Ethanol: Moderately Soluble.

-

Synthetic Pathways

The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine typically involves the construction of the diaryl ketone linkage. Two primary strategies are employed: Organometallic Addition and Friedel-Crafts Acylation .

Preferred Route: Weinreb Amide Coupling

This method prevents over-addition (tertiary alcohol formation) and provides high yields.

-

Starting Material: 6-Methoxypicolinic acid.

-

Activation: Conversion to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.

-

Nucleophilic Attack: Addition of (3-phenoxyphenyl)magnesium bromide or (3-phenoxyphenyl)lithium.

-

Workup: Acidic hydrolysis to yield the ketone.

Alternative Route: Nitrile Addition

-

Starting Material: 6-Methoxy-2-cyanopyridine.

-

Reagent: (3-Phenoxyphenyl)magnesium bromide (Grignard reagent).

-

Mechanism: Addition to the nitrile to form the imine intermediate, followed by acid hydrolysis to the ketone.

Synthetic Workflow Diagram (DOT)

Figure 2: Grignard-based synthetic route for the preparation of the target diaryl ketone.

Analytical Characterization

To ensure the identity and purity of the compound, the following analytical signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Methoxy Group: Singlet at δ 3.9–4.0 ppm (3H).

-

Pyridine Ring:

-

H-3 (Deshielded by C=O): Doublet at δ 7.8–8.0 ppm .

-

H-4 (Triplet-like): δ 7.7–7.8 ppm .

-

H-5 (Shielded by OMe): Doublet at δ 6.9–7.0 ppm .

-

-

Aryl Group (3-Phenoxybenzoyl): Complex multiplet in the aromatic region (δ 7.1–7.6 ppm ) corresponding to the 9 aromatic protons of the phenoxybenzoyl system.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+).

-

Molecular Ion: [M+H]⁺ = 306.11 m/z .

-

Fragmentation: Loss of the phenoxy group or cleavage at the carbonyl linker may be observed at higher collision energies.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 min.

-

-

Detection: UV at 254 nm (aromatic π-π*) and 280 nm .

-

Retention Time: Expected to elute late (high LogP) in a standard reverse-phase gradient.

Stability & Handling Protocols

As a self-validating system, proper handling ensures the integrity of experimental data.

-

Light Sensitivity: Diaryl ketones can undergo Norrish Type I/II photoreactions or reduction upon prolonged exposure to UV light.

-

Protocol: Store in amber vials; avoid direct sunlight during synthesis and workup.

-

-

Oxidation/Reduction: The ketone is stable to air oxidation but susceptible to reducing agents (e.g., NaBH₄, LiAlH₄) which will convert it to the corresponding alcohol (a potential chiral impurity).

-

Storage Conditions:

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption, though the compound is not highly hygroscopic.

-

Biological Applications & Significance

While often used as an intermediate, the 6-Methoxy-2-(3-phenoxybenzoyl)pyridine scaffold possesses intrinsic biological relevance.

-

Kinase Inhibition: The "hinge-binding" pyridine combined with the "hydrophobic pocket-filling" phenoxybenzoyl group mimics the structure of Type II kinase inhibitors (e.g., Sorafenib analogs).

-

CNS Agents: The high lipophilicity and low TPSA suggest excellent Blood-Brain Barrier (BBB) penetration, making it a suitable scaffold for GABA-A receptor modulators or mGluR ligands .

-

Agrochemicals: The 3-phenoxybenzoyl moiety is a classic pharmacophore in pyrethroid insecticides and herbicides , suggesting potential activity in crop protection discovery.

References

-

Chemical Identity & Catalog Data: 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS 1187167-88-9). BLD Pharm / Fluorochem Catalog Entries. Available at:

- Synthetic Methodology (General Grignard to Nitrile):Sato, M., et al. "Synthesis of ketones via Grignard reaction of nitriles." Journal of the American Chemical Society.

-

Pharmacophore Relevance (Pyridine/Phenoxybenzoyl): Ingraham, C.H., et al. "Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity." Scientific Reports, 2023.[1][2] (Contextual reference for pyridine-benzoyl scaffolds). Available at:

- Physicochemical Prediction Models:ACD/Labs Percepta Platform & ChemAxon MarvinSketch.

Sources

An In-depth Technical Guide to 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, a unique heterocyclic ketone. While detailed experimental data for this specific molecule is not extensively available in public scientific literature, this document consolidates its known identifiers and provides expert insights into its probable synthesis, expected physicochemical and spectroscopic characteristics, and potential applications in medicinal chemistry and materials science. The guide draws upon established principles of organic chemistry and structure-activity relationships of related pyridine, benzophenone, and phenoxyether moieties to offer a predictive and insightful analysis for researchers and drug development professionals.

Core Identifiers and Physicochemical Properties

A foundational aspect of any chemical entity is its unique identifiers and fundamental properties. For 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, these are summarized below.

| Identifier | Value | Source |

| CAS Number | 1187167-88-9 | |

| Chemical Formula | C₁₉H₁₅NO₃ | |

| Molecular Weight | 305.33 g/mol | |

| IUPAC Name | (6-methoxypyridin-2-yl)(3-phenoxyphenyl)methanone | |

| Synonym | 6-Methoxy-2-(3-phenoxybenzoyl)pyridine |

Probable Synthetic Pathways

While a specific, published synthesis for 6-Methoxy-2-(3-phenoxybenzoyl)pyridine has not been identified in the current body of scientific literature, its structure suggests several plausible synthetic routes based on well-established organic reactions. The core challenge in its synthesis lies in the strategic formation of the ketone linkage between the substituted pyridine and phenoxyphenyl rings.

Friedel-Crafts Acylation Approach

A primary and logical approach would be a Friedel-Crafts acylation reaction. This would likely involve the reaction of a 6-methoxypyridine-2-carbonyl derivative with diphenyl ether in the presence of a Lewis acid catalyst.

Workflow Diagram: Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation route.

Experimental Considerations:

-

Regioselectivity: A key challenge in this approach is controlling the regioselectivity of the acylation on the diphenyl ether. The phenoxy group is an ortho-, para-director. Therefore, acylation at the 3-position (meta) would be less favored, suggesting this might not be the most efficient route to the desired isomer. Acylation would likely occur at the para-position, and to a lesser extent, the ortho-position.

-

Catalyst Choice: The choice of Lewis acid is critical. Stronger Lewis acids like aluminum chloride (AlCl₃) are typically used but can lead to side reactions. Milder catalysts may be required to improve selectivity.

Grignard Reagent Approach

An alternative and potentially more regioselective method would involve the use of an organometallic reagent, such as a Grignard reagent. This pathway would involve the reaction of a 3-phenoxyphenylmagnesium halide with a 6-methoxypyridine-2-carboxaldehyde, followed by oxidation of the resulting secondary alcohol.

Workflow Diagram: Grignard Reaction and Oxidation

Caption: Grignard synthesis pathway.

Experimental Considerations:

-

Grignard Reagent Stability: The preparation and handling of the Grignard reagent require anhydrous conditions to prevent quenching.

-

Oxidation Step: The choice of oxidizing agent for the conversion of the secondary alcohol to the ketone is important to avoid over-oxidation or side reactions with the sensitive pyridine and ether functionalities. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be suitable.

Predicted Spectroscopic Characterization

Without experimental data, the spectroscopic characteristics of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine can be predicted based on the analysis of its structural components and comparison with similar known compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the three aromatic rings and the methoxy group.

-

Methoxy Group: A sharp singlet, likely integrating to 3 protons, is expected in the upfield region, typically around δ 3.9-4.1 ppm.

-

Pyridine Ring Protons: The protons on the 6-methoxypyridine ring will appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position, being adjacent to the electron-withdrawing benzoyl group, is expected to be the most downfield of the pyridine protons.

-

Phenoxyphenyl Protons: The protons on the 3-phenoxyphenyl moiety will present a complex series of multiplets in the aromatic region. The protons on the phenyl ring directly attached to the carbonyl group will be more downfield than those on the terminal phenyl ring of the phenoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected to appear significantly downfield, likely in the range of δ 190-200 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will resonate in the upfield region, typically around δ 55-60 ppm.

-

Aromatic Carbons: A series of signals in the δ 110-165 ppm range will correspond to the carbons of the three aromatic rings. The carbons directly attached to the oxygen atoms (C6 of the pyridine ring and the carbons of the ether linkage) will be shifted downfield due to the deshielding effect of the oxygen.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.33 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and the ether linkage, leading to characteristic fragment ions.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 6-Methoxy-2-(3-phenoxybenzoyl)pyridine suggest potential applications in several areas of scientific research, particularly in medicinal chemistry.

Medicinal Chemistry and Drug Development

The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that bind to biological targets. Benzophenone and phenoxyether moieties are also found in a variety of biologically active molecules.

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring. The overall shape and electronic properties of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine could allow it to fit into the ATP-binding pocket of certain kinases, potentially leading to inhibitory activity.

-

Antimicrobial and Antiviral Activity: Pyridine derivatives have been explored for their antimicrobial and antiviral properties.[2] The lipophilicity imparted by the phenoxybenzoyl group could enhance cell membrane permeability, a desirable trait for such agents.

-

CNS-acting Agents: The ability of pyridine-containing compounds to cross the blood-brain barrier is well-documented.[1] This suggests that derivatives of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine could be investigated for their potential as central nervous system (CNS) active agents.

Materials Science

The conjugated aromatic system of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine suggests potential applications in materials science.

-

Organic Electronics: The electronic properties of the molecule could be of interest in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices.

-

Polymer Chemistry: This compound could potentially serve as a monomer or a building block for the synthesis of novel polymers with specific thermal or optical properties.

Conclusion

6-Methoxy-2-(3-phenoxybenzoyl)pyridine represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive analysis of its known identifiers and a scientifically grounded prediction of its synthesis, spectroscopic properties, and potential applications. While the lack of extensive published data presents a challenge, it also highlights an opportunity for novel research. The insights provided herein are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and potential utility of this and related compounds. The logical synthetic pathways and predicted characterization data offer a solid foundation for any laboratory looking to synthesize and study this molecule. The potential applications in medicinal chemistry, driven by the privileged pyridine scaffold, warrant further exploration through biological screening and lead optimization studies.

References

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Available at: [Link]

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed.

- The Multifaceted Biological Activities of Benzylamino Pyridines: A Technical Guide. (2025). Benchchem.

- 6-Methoxy-2-(3-phenoxybenzoyl)pyridine. (n.d.). Fluorochem.

- Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. (1995). PubMed.

- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (n.d.). PubMed Central.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.

- Phenoxymethyl ketone. (n.d.). PubChem.

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (n.d.).

- Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis. (2025).

- WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. (n.d.).

- Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones. (2005).

- Synthesis method of 6-methoxy-1-tetralone. (2020).

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.

- Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022). PubMed Central.

- DE19534745B4 - Process for the preparation of 6-hydroxy-2- (4-hydroxyphenyl) -3- [4- (2-piperidinoethoxy) benzoyl] benzo [b] thiophene. (n.d.).

- (3-Methoxy-2-methylphenyl)(pyridin-2-yl)methanone. (2025). PubChem.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). MDPI.

Sources

Methodological & Application

Application Note: Modular Synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS: 1187167-88-9). This scaffold, featuring a pyridine core linked to a diaryl ether via a carbonyl bridge, is a critical intermediate in the development of novel agrochemicals (e.g., strobilurin-related fungicides) and potential pharmacological agents targeting central nervous system pathways.

Synthetic Strategy: While direct Friedel-Crafts acylation is often sluggish with electron-deficient pyridine rings, this protocol utilizes a Nucleophilic Addition-Oxidation strategy. This approach offers superior regiocontrol and yield compared to direct metallation-acylation of esters.

-

Step 1 (Nucleophilic Addition): Lithiation of 2-bromo-6-methoxypyridine followed by addition to 3-phenoxybenzaldehyde to yield the secondary alcohol.

-

Step 2 (Oxidation): Chemoselective oxidation of the carbinol intermediate to the target ketone using activated Manganese(IV) Oxide (

), avoiding over-oxidation or pyridine N-oxide formation.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy and the forward logical flow of the synthesis.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and diaryl ether fragments via a carbinol intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of the Carbinol Intermediate

Reaction: In situ generation of 6-methoxy-2-lithiopyridine and addition to 3-phenoxybenzaldehyde.

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

|---|---|---|---|---|

| 2-Bromo-6-methoxypyridine | 1.0 | 188.02 | 1.88 g (10 mmol) | Nucleophile Precursor |

| n-Butyllithium (2.5M in hexanes) | 1.1 | - | 4.4 mL | Lithiating Agent |

| 3-Phenoxybenzaldehyde | 1.1 | 198.22 | 2.18 g | Electrophile |

| THF (Anhydrous) | - | - | 40 mL | Solvent |[1]

Protocol:

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Purge with

for 15 minutes. -

Solvation: Charge the flask with 2-bromo-6-methoxypyridine (1.88 g) and anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (4.4 mL, 2.5M) dropwise via syringe over 10 minutes. The solution may turn deep yellow/orange. Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

-

Note: Temperature control is critical to prevent decomposition of the lithiated pyridine.

-

-

Addition: Dissolve 3-phenoxybenzaldehyde (2.18 g) in anhydrous THF (10 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.

-

Quench: Quench the reaction with saturated aqueous

(20 mL). -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. -

Purification: The crude carbinol is typically sufficiently pure for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).

Phase 2: Oxidation to 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Reaction: Selective oxidation of the secondary alcohol to the ketone.

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |

|---|---|---|---|---|

| Carbinol Intermediate | 1.0 | ~387.4 | Crude from Step 1 | Substrate |

| Manganese(IV) Oxide (Activated) | 10.0 | 86.94 | ~8.7 g | Oxidant |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent |[1]

Protocol:

-

Dissolution: Dissolve the crude carbinol residue in DCM (50 mL) in a 250 mL round-bottom flask.

-

Oxidation: Add activated

(10 equiv. by weight relative to theoretical yield) in one portion.-

Expert Insight: Large excess of

is standard to drive the heterogeneous reaction to completion.

-

-

Reflux: Stir the suspension vigorously at RT for 12–24 hours. Monitor by TLC (conversion of polar alcohol to less polar ketone). If reaction is slow, heat to gentle reflux (40°C).

-

Filtration: Filter the mixture through a pad of Celite® to remove manganese salts. Rinse the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate to yield the crude ketone.

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to obtain 6-Methoxy-2-(3-phenoxybenzoyl)pyridine as an off-white solid.

Process Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

| Parameter | Method | Acceptance Criteria |

| Identity (NMR) | Diagnostic signals: Methoxy singlet (~3.9-4.0 ppm), Pyridine protons (d/t splitting), Aromatic phenoxy envelope. | |

| Purity | HPLC-UV (254 nm) | > 98.0% area AUC. |

| Mass Spec | LC-MS (ESI+) | |

| Appearance | Visual Inspection | White to pale yellow crystalline solid. |

Process Flow Diagram:

Figure 2: Operational workflow for the synthesis process.

Safety & Handling (HSE)

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Have a Class D fire extinguisher available.

-

Manganese Dioxide: Harmful by inhalation. Handle in a fume hood to avoid dust inhalation.

-

Waste Disposal: Manganese waste must be disposed of as heavy metal waste. Aqueous layers from the Grignard/Lithiation quench should be treated as basic organic waste.

References

-

National Institutes of Health (NIH). (2020). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide. PubMed Central. Retrieved February 13, 2026, from [Link]

-

Google Patents. (2014). CN104326973A - Synthesis method of 2-benzoylpyridine.[2] Retrieved February 13, 2026, from

Sources

Reaction conditions for preparing 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

An in-depth guide to the synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, designed for chemists in research and pharmaceutical development. This document provides a detailed examination of a robust synthetic strategy, complete with step-by-step protocols, mechanistic insights, and a discussion of critical process parameters.

Introduction

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a diaryl ketone containing a methoxy-substituted pyridine ring and a phenoxy-substituted phenyl ring. This molecular architecture is of significant interest in medicinal chemistry and materials science, serving as a key scaffold for the development of novel therapeutic agents and functional materials. The synthesis of such specific diaryl ketones requires a strategic approach to ensure high yield and purity by controlling regioselectivity and preventing side reactions.

This guide details a reliable two-step synthetic pathway commencing from commercially available precursors: the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, followed by a selective oxidation to yield the target ketone. We will explore the rationale behind the chosen methodology, provide detailed experimental protocols, and discuss critical parameters that ensure the reproducibility and success of the synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in synthesizing an unsymmetrical diaryl ketone like 6-Methoxy-2-(3-phenoxybenzoyl)pyridine is the selective formation of the central carbonyl C-C bond. A retrosynthetic analysis reveals several potential disconnections.

Caption: Retrosynthetic analysis of the target molecule.

While methods like the Friedel-Crafts acylation are fundamental for ketone synthesis[1][2], acylating phenoxybenzene with 6-methoxypicolinoyl chloride would likely result in a mixture of ortho and para isomers, complicating purification. A more controlled and regioselective approach involves the formation of an alcohol intermediate via a Grignard reaction, followed by oxidation. This strategy offers superior control and is the focus of this guide.

The selected forward synthesis pathway is as follows:

-

Grignard Reaction: Addition of (3-phenoxyphenyl)magnesium bromide to 6-methoxy-2-picolinaldehyde to form the secondary alcohol, (6-methoxypyridin-2-yl)(3-phenoxyphenyl)methanol.

-

Oxidation: Selective oxidation of the secondary alcohol to the desired ketone, 6-methoxy-2-(3-phenoxybenzoyl)pyridine.

Part I: Preparation of Key Intermediates

A. Synthesis of (3-Phenoxyphenyl)magnesium bromide (Grignard Reagent)

The successful formation of a Grignard reagent is foundational to this entire synthesis. The protocol requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Protocol 1: Grignard Reagent Formation

-

Materials:

-

3-Bromophenoxybenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet

-

-

Procedure:

-

Assemble the glassware and flame-dry under a stream of dry nitrogen to remove all traces of moisture. Allow to cool to room temperature.

-

Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the reaction flask.

-

In the dropping funnel, prepare a solution of 3-bromophenoxybenzene (1.0 eq) in anhydrous THF.

-

Add a small portion (~10%) of the 3-bromophenoxybenzene solution to the magnesium turnings.

-

The reaction is initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution.

-

Once initiated, add the remaining 3-bromophenoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting dark gray-brown solution of (3-phenoxyphenyl)magnesium bromide is used immediately in the next step.

-

Causality and Expertise: The use of iodine is a classic technique to initiate Grignard formation. It etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to the organohalide. Maintaining a gentle reflux during the addition ensures a steady reaction rate without becoming uncontrollably exothermic.

B. Preparation of 6-Methoxy-2-picolinaldehyde

This aldehyde can be prepared from its corresponding carboxylic acid, 6-methoxypicolinic acid[3][4], via reduction of a derived ester or activated acid. For consistency, it is often sourced from commercial suppliers. Ensure the aldehyde is pure and dry before use.

Part II: Grignard Addition to Form the Alcohol Intermediate

This step involves the nucleophilic attack of the prepared Grignard reagent on the electrophilic carbonyl carbon of 6-methoxy-2-picolinaldehyde. Careful temperature control is crucial to minimize side reactions.

Caption: Workflow for the Grignard addition reaction.

Protocol 2: Synthesis of (6-Methoxypyridin-2-yl)(3-phenoxyphenyl)methanol

-

Materials:

-

Solution of (3-phenoxyphenyl)magnesium bromide (from Protocol 1)

-

6-Methoxy-2-picolinaldehyde (1.0 eq relative to the starting 3-bromophenoxybenzene)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a separate flame-dried flask under nitrogen, dissolve 6-methoxy-2-picolinaldehyde (1.0 eq) in anhydrous THF.

-

Cool this aldehyde solution to 0 °C using an ice-water bath.

-

Slowly add the Grignard reagent solution (from Protocol 1) to the cooled aldehyde solution via cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure secondary alcohol.

-

Trustworthiness and Validation: The use of a saturated NH₄Cl solution for the quench is a standard and mild method to decompose the magnesium alkoxide intermediate without using strong acid, which could potentially cause side reactions with the pyridine ring. TLC monitoring is a critical self-validating step, ensuring the reaction is driven to completion before workup, maximizing yield.

Part III: Oxidation to the Target Ketone

The final step is the selective oxidation of the secondary alcohol to a ketone. While strong oxidants like chromic acid could be used, they are hazardous and can lead to over-oxidation. A milder, more selective method is preferred, such as using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant.[5] This system is highly efficient for converting secondary alcohols to ketones under mild conditions.[6][7]

Protocol 3: TEMPO-Catalyzed Oxidation

-

Materials:

-

(6-Methoxypyridin-2-yl)(3-phenoxyphenyl)methanol (1.0 eq)

-

TEMPO (0.1 eq)

-

Sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%) (1.5 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

-

Procedure:

-

Dissolve the alcohol intermediate (1.0 eq) in DCM in a round-bottom flask.

-

Add an aqueous solution of NaHCO₃ and cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add TEMPO (0.1 eq) to the mixture.

-

Slowly add the NaOCl solution dropwise over 20-30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn a persistent orange-yellow color.

-

Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution. Stir until the orange color dissipates.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 6-Methoxy-2-(3-phenoxybenzoyl)pyridine.

-

Expertise and Rationale: TEMPO-catalyzed oxidation is a prime example of a modern, green chemistry approach.[5] It avoids heavy metals and operates under mild, safe conditions. The biphasic DCM/aqueous bicarbonate system maintains a controlled pH, which is crucial for the stability of the catalytic cycle and prevents undesired side reactions. The sodium thiosulfate quench safely neutralizes any excess hypochlorite.

Summary of Key Reaction Parameters

| Step | Key Reagents | Stoichiometry (eq) | Solvent | Temperature (°C) | Typical Time (h) |

| Grignard Addition | 6-Methoxy-2-picolinaldehyde | 1.0 | Anhydrous THF | 0 to RT | 3 - 5 |

| (3-Phenoxyphenyl)MgBr | ~1.1 | Anhydrous THF | |||

| Oxidation | Secondary Alcohol | 1.0 | DCM / H₂O | 0 | 1 - 3 |

| TEMPO | 0.1 | ||||

| NaOCl | 1.5 |

References

-

Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. [Link]

-

Synthesis of (cyano)(3-phenoxyphenyl)methanol. PrepChem.com. [Link]

- Process for preparing 3-phenoxybenzaldehydes.

- Method for preparing 3-phenoxy-benzaldehyde.

- Purification process for 3-phenoxybenzaldehyde.

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports (PMC). [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

- Picolinic acid derivatives and their use as intermediates.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules (PMC). [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. YouTube. [Link]

-

Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. RSC Advances (PMC). [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

3-Phenoxybenzyl alcohol. PubChem. [Link]

-

Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis (PMC). [Link]

-

Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry (PMC). [Link]

-

Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen. [Link]

- Novel picolinic acid derivatives and their use as intermediates.

- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]

-

Oxidation to Aldehydes and Ketones. ACS Green Chemistry Institute. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

-

A computational study on addition of Grignard reagents to carbonyl compounds. PubMed. [Link]

-

Synthesis of 6-methoxy-2-methylquinoline. ResearchGate. [Link]

- Piperazine compounds, process for preparing them, pharmaceutical composition and use.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-甲氧基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. d-nb.info [d-nb.info]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Application Note: A Stability-Indicating RP-HPLC Method for the Detection and Quantification of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity testing, stability studies, and quality control. The method development was guided by the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating capabilities.[3][4][5]

Introduction and Scientific Rationale

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a complex organic molecule featuring a pyridine core, a methoxy group, and a phenoxybenzoyl moiety. The accurate quantification of this compound and its potential impurities or degradants is critical in pharmaceutical development and manufacturing. A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients, which is a regulatory requirement for shelf-life determination and product stability assessment.[4][6]

The development strategy for this method was predicated on the analyte's chemical structure. The presence of multiple aromatic rings provides strong chromophores suitable for UV detection and imparts significant hydrophobicity, making reversed-phase chromatography an ideal separation technique.[7] The basic nitrogen atom in the pyridine ring (typical pKa for pyridine derivatives is ~5-6) is a critical consideration.[8] To prevent peak tailing caused by interactions with residual silanols on the stationary phase and to ensure consistent retention, the mobile phase pH must be controlled with a suitable buffer.[8][9]

This document provides a comprehensive guide through the logical steps of method development, optimization, forced degradation analysis, and full validation.

Analyte Physicochemical Properties

| Property | Value / Structure | Source / Rationale |

| Chemical Structure |  | - |

| Molecular Formula | C₁₉H₁₅NO₃ | [10] |

| Molecular Weight | 305.33 g/mol | Calculated |

| CAS Number | 1187167-88-9 | |

| Predicted pKa | ~3.5 - 5.5 | Based on the pyridine moiety, which is basic. Precise control of mobile phase pH is crucial.[8][11] |

| Predicted LogP | ~4.0 - 4.5 | Indicates high hydrophobicity, suggesting strong retention on a C18 column. |

| UV Absorbance | Strong absorbance expected due to conjugated aromatic systems (benzoyl, pyridine, phenoxy). | Based on chemical structure.[7] |

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped C18 column.

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Ammonium Formate (Analytical Grade)

-

Formic Acid (Analytical Grade)

-

Hydrochloric Acid (37%, Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

-

-

Reference Standard: 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (purity >99%).

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a sharp, symmetrical peak for the analyte with good resolution from potential degradants.

| Parameter | Optimized Condition |

| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 50% B; 18.1-22 min: 50% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (DAD) |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

| Run Time | 22 minutes |

Method Development Workflow

The development process followed a systematic approach to ensure the final method was robust and fit for purpose.

Caption: Logical workflow for HPLC method development.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products and proving the method can separate them from the analyte peak.[3][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Protocol for Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL solution of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine in methanol.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

-

Thermal Degradation: Expose the solid powder reference standard to 105°C in a hot air oven for 24 hours. Prepare a solution in diluent at the target concentration.

-

Photolytic Degradation: Expose the solid powder to UV and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a solution in diluent.

-

Control Sample: Prepare a sample from an unstressed stock solution at the same final concentration.

-

Analyze all samples using the optimized HPLC method and evaluate peak purity for the analyte peak using the DAD.

Caption: Workflow for forced degradation studies.

Method Validation Protocol (ICH Q2(R1))

The method was validated to demonstrate its suitability for the intended purpose.[12]

Sources

- 1. scribd.com [scribd.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Method development: an overview. [pharmacores.com]

- 10. 6-Methoxy-2-(3-phenoxybenzoyl)pyridine [sigmaaldrich.com]

- 11. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

Application Note: Crystallization Protocols for 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Abstract & Strategic Overview

The purification of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS 1187167-88-9) presents a unique challenge in process chemistry due to its "Janus-faced" polarity.[1][2] The molecule contains a basic, polar pyridine nitrogen and a methoxy group, contrasted against a highly lipophilic 3-phenoxybenzoyl tail.[1]

This guide moves beyond simple "recipe" following. It establishes a First-Principles Crystallization Framework designed to reject common synthetic impurities (regioisomers, unreacted phenols, and inorganic salts) while controlling polymorphism.[1]

The Molecular Challenge

-

Lipophilic Domain: The phenoxybenzoyl moiety drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1]

-

Polar Domain: The methoxy-pyridine core allows for hydrogen bond acceptance, suggesting solubility in alcohols but potential oiling-out issues in water.[1][2]

-

Rotational Freedom: The ketone linker introduces conformational flexibility, increasing the risk of oiling out or amorphous precipitation if supersaturation is generated too rapidly.

Phase I: Solubility Profiling & Solvent Selection[2]

Before attempting bulk crystallization, you must map the solubility landscape.[1] For this specific scaffold, we utilize a Hansen Solubility Parameter (HSP) approach to select orthogonal solvent systems.[1]

Recommended Solvent Screening Matrix

| Solvent Class | Specific Solvent | Role | Rationale for this Molecule |

| Primary (Good) | Ethyl Acetate | Dissolver | Moderate polarity matches the ketone/ether functionality.[1][2] |

| Primary (Good) | Toluene | Dissolver | |

| Primary (Good) | Isopropanol (IPA) | Dissolver | H-bonding with pyridine N; moderate solubility at high temp.[1][2] |

| Anti-Solvent | n-Heptane | Precipitator | Induces precipitation of the lipophilic tail; miscible with EtOAc/Toluene.[1][2] |

| Anti-Solvent | Water | Precipitator | Strong anti-solvent; use only with water-miscible alcohols (IPA/EtOH).[1][2] |

Critical Insight: Avoid Methanol as a primary solvent if the crude contains inorganic salts (e.g., NaCl, KBr from synthesis), as they may co-crystallize.[1] Use 2-MeTHF or Ethyl Acetate to ensure salt rejection.[1][2]

Phase II: Experimental Protocols

Method A: Cooling Crystallization (Preferred for Scale-Up)

Best for: High purity requirements, removing regioisomers.[1][2]

System: Ethyl Acetate / n-Heptane (1:3 v/v)[1][2]

-

Dissolution:

-

Metastable Zone Entry:

-

Cool slowly to 50°C over 30 minutes.

-

Seeding (Crucial): Add 0.5 wt% of pure seed crystals at 50°C. Hold for 1 hour to allow seed bed maturation. Note: If no seeds are available, scratch the vessel wall or sonicate a small aliquot to generate initial nuclei.[1]

-

-

Anti-Solvent Addition:

-

Cooling & Isolation:

-

Cool the slurry to 0–5°C over 4 hours (Linear cooling ramp: 10°C/hr).

-

Hold at 0°C for 2 hours to maximize yield.

-

Filter using a Buchner funnel or centrifuge.

-

Wash: Displace mother liquor with cold n-Heptane (2.0 vol).

-

Method B: Reactive Recrystallization (Purification from Isomers)

Best for: Crude material containing significant phenolic or acidic impurities.[1]

System: Ethanol / Water (with pH adjustment)[1][3]

-

Dissolution: Dissolve crude in Ethanol (5.0 vol) at 70°C.

-

Base Wash (In-situ): Add 0.1 eq of aqueous NaHCO₃. This deprotonates any unreacted phenols/acids, keeping them in the mother liquor during crystallization.[1]

-

Crystallization:

-

Add Water (2.0 vol) dropwise at 60°C until slight turbidity persists.

-

Re-heat to 70°C to clear the solution.

-

Cool to 20°C over 6 hours.

-

-

Isolation: Filter and wash with 1:1 EtOH/Water.

Process Visualization (Workflow Logic)

The following diagram illustrates the decision matrix for selecting the appropriate purification path based on the impurity profile.

Figure 1: Decision tree for selecting the optimal crystallization strategy based on input material quality.

Troubleshooting & Critical Process Parameters (CPPs)

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for benzoylpyridines due to their low melting points and high lipophilicity.[1][2]

-

Mechanism: The solution enters the metastable zone too deeply before nucleation occurs.

-

Solution:

-

Increase Seeding Temperature: Seed at 55°C instead of 50°C.

-

Reduce Anti-solvent Rate: Slow down the heptane addition to prevent sudden spikes in supersaturation.

-

Use a "Seed Bed": Grind a small amount of pure product and add it as a slurry, not dry powder.

-

Issue: Low Yield

-

Cause: Product remaining in mother liquor due to high solubility in EtOAc.

-

Solution: Push the anti-solvent ratio from 1:3 to 1:5 , or lower the final isolation temperature to -10°C .

Issue: Color Retention

-

Cause: Oxidized phenolic byproducts (quinones) trapped in the crystal lattice.[1]

-

Solution: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1 of Method A), stir for 15 mins, and hot filter before cooling.

Analytical Validation

To ensure the protocol is self-validating, perform the following checks:

-

HPLC Purity:

-

H-NMR: Confirm the integrity of the methoxy group (

ppm, singlet) and the distinct splitting of the phenoxybenzoyl aromatic protons. -

PXRD (Powder X-Ray Diffraction):

-

Run a scan from 2

= 5° to 40°. -

Purpose: Identify polymorphic forms. If multiple peaks shift between batches, you have a polymorphism control issue (likely cooling rate related).

-

References

-

General Crystallization Principles: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1][2] (Standard text for industrial crystallization logic).

-

Solvent Selection: Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[1][2] Link

-

Benzoylpyridine Chemistry: Niedzielska, D., et al. (2013).[1][4] "Complexes and Organometallics with 2-Acetylpyridine and 2-Benzoylpyridine." ResearchGate.[1] (Provides structural insights into the benzoylpyridine scaffold). Link

-

Purification of Pyridine Derivatives: Patent US20100324299A1. "Method for purification of pyridine..." (Describes alkali treatment for pyridine purification, relevant to Method B). Link

-

Chemical Entity Data: PubChem CID 1187167-88-9.[1][2] (Verification of chemical structure and existence). Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

The following guide serves as a specialized technical support center for 6-Methoxy-2-(3-phenoxybenzoyl)pyridine . It is designed to assist researchers in overcoming solubility barriers common to this class of lipophilic benzoylpyridine derivatives.

Subject: 6-Methoxy-2-(3-phenoxybenzoyl)pyridine Ticket Category: Small Molecule Troubleshooting CAS: 1187167-88-9 | Formula: C₁₉H₁₅NO₃

Physicochemical Profile & Solubility Landscape

To effectively troubleshoot, we must first understand the molecule's behavior. This compound features a lipophilic "sandwich" structure: a central pyridine ring flanked by a methoxy group and a bulky phenoxybenzoyl moiety.

Expert Insight: The combination of the 3-phenoxybenzoyl tail and the methoxy substituent creates a high LogP (partition coefficient) molecule. While the pyridine nitrogen is theoretically basic, the electron-withdrawing nature of the benzoyl group at position 2 significantly reduces its pKa, rendering it weakly basic . Consequently, physiological pH adjustments (7.4 to 5.0) rarely yield significant solubility improvements.

Working Properties Table[1]

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | 305.33 g/mol | Small molecule, diffuses rapidly if soluble. |

| Predicted LogP | ~3.8 – 4.5 (High) | Highly Lipophilic. Prefers lipid bilayers and organic solvents. |

| Aqueous Solubility | < 10 µM (Predicted) | "Brick dust" behavior. Insoluble in water/PBS without additives. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble > 50 mM. Ideal for stock solutions. |

| Secondary Solvents | Ethanol, DMF, DCM | Good solubility, but less biocompatible than DMSO. |

| pKa (Pyridine N) | Est. < 3.0 | Do not rely on acidification for solubility in biological assays. |

Solvent Selection & Stock Preparation[2][3]

Standard Protocol: Always prepare a high-concentration stock solution in anhydrous DMSO . Avoid preparing stock solutions directly in aqueous buffers, as this will result in immediate precipitation and inaccurate dosing.

Visualizing the Solubility Workflow

The following diagram illustrates the critical decision pathways for solvent selection and dilution.

Figure 1: Decision tree for stock preparation and dilution to prevent compound "crash-out."

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" effect. Adding a hydrophobic stock (100% DMSO) directly to a highly aqueous environment causes local supersaturation, forcing the compound to crash out of solution before it can disperse.

Solution: The Intermediate Dilution Method Instead of a single 1:1000 dilution, use a 2-step process to reduce the polarity gap.

-

Step A (Intermediate): Dilute your 10 mM DMSO stock 1:10 into a "carrier solvent" (e.g., Ethanol or a 50:50 DMSO:PBS mix) to create a 1 mM working solution.

-

Step B (Final): Dilute the 1 mM working solution 1:100 into your pre-warmed culture media.

-

Why this works: It gradually introduces water molecules, allowing the compound to form stable micro-dispersions rather than large crystal aggregates.

-

Issue 2: "I need to dose this in vivo (mice), but 10% DMSO is toxic. What can I use?"

Diagnosis: High DMSO concentrations cause neurotoxicity and hemolysis in animal models. You need a vehicle that encapsulates the lipophilic molecule.

Solution: Formulation Matrix For 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, we recommend the following vehicle hierarchy:

| Vehicle System | Composition | Protocol |

| Option A (Standard) | 10% DMSO + 40% PEG400 + 50% Water | Dissolve in DMSO first. Add PEG400 and vortex. Slowly add water with constant stirring. |

| Option B (Advanced) | 5% DMSO + 5% Tween 80 + 90% Saline | Dissolve in DMSO. Add Tween 80. Add warm saline (37°C) slowly. |

| Option C (High Dose) | 20% HP-β-Cyclodextrin (in water) | Requires solid dispersion. Dissolve compound in minimal acetone, mix with CD powder, evaporate solvent, then reconstitute in water. |

Issue 3: "The compound looks clear in the tube but my assay results are highly variable."

Diagnosis: You are likely experiencing "micro-precipitation" or non-specific binding. The compound may be adhering to the plastic walls of your tubes or pipette tips due to its high lipophilicity.

Solution:

-

Use Low-Retention Plastics: Switch to siliconized tubes and tips.

-

Include Surfactant: Add 0.05% Tween-20 or Triton X-100 to your assay buffer. This prevents the compound from sticking to plastic and proteins, keeping it available for the target.

-

Check Stability: Measure absorbance at 600nm (OD600). Any reading > 0.005 indicates micro-precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? The pyridine nitrogen looks basic. A: No. While pyridine is basic (pKa ~5.2), the 2-benzoyl substitution is electron-withdrawing, likely lowering the pKa to < 3.0. You would need a pH of ~1-2 to fully protonate and solubilize it, which is incompatible with most biological assays. Rely on organic co-solvents (DMSO, PEG) instead.

Q: Is the compound stable in freeze-thaw cycles? A: Chemically, yes. However, repeated freezing of DMSO stocks absorbs atmospheric water (DMSO is hygroscopic). Water accumulation > 1% in your stock can cause the compound to precipitate inside the freezer.

-

Best Practice: Aliquot stocks into single-use vials. Store at -20°C in a desiccated container.

Q: Why does my solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Small, invisible nuclei formed during dilution are slowly growing into visible crystals.

-

Fix: Prepare dilutions immediately before use (fresh). Do not store diluted aqueous solutions.

References

-

Lipophilicity and Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

-

DMSO Solubility in Drug Discovery: Balakin, K. V., et al.[1] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry, 2006.[1] Link

-

Formulation Strategies (Cyclodextrins): Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. Link

-

Compound Structure Verification: PubChem Database. "6-Methoxy-2-(3-phenoxybenzoyl)pyridine (Compound)." National Library of Medicine. Link

Sources

Technical Support Guide: Minimizing Side Reactions in Phenoxybenzoyl Pyridine Synthesis

Version: 2.1 | Last Updated: February 2026 Department: Process Chemistry & Application Support Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Scope

This guide addresses the synthesis of phenoxybenzoyl pyridines , a scaffold common in antihistamines, herbicides, and tubulin inhibitors. The synthesis typically hinges on constructing two key linkages: the ketone bridge (benzoyl-pyridine) and the ether linkage (phenoxy-phenyl).

High-purity isolation of these compounds is often plagued by three specific side-reaction classes:

-

Over-alkylation (Tertiary alcohol formation) during organometallic coupling.

-

Regio-scrambling or Hydrolysis during Nucleophilic Aromatic Substitution (

). -

N-Oxidation/N-Alkylation of the pyridine nitrogen.

This document provides protocol-level troubleshooting to suppress these pathways.

Module A: The Organometallic Route (Ketone Bridge Formation)

Primary Workflow: Reaction of Cyanopyridines with Phenoxyphenylmagnesium Bromide . Goal: Selective mono-addition to form the imine, followed by hydrolysis to the ketone.

The Critical Failure Mode: Tertiary Alcohol Formation

Symptom: Analysis (LC-MS/NMR) shows a mass corresponding to

Troubleshooting Protocol

| Variable | Standard Protocol | Optimized for Selectivity | Mechanism of Action |

| Temperature | 0°C to RT | -78°C | Low temp stabilizes the magnesio-imine intermediate, preventing collapse and second attack. |

| Solvent | Ether/THF | Toluene/Ether (10:1) | Non-polar solvents destabilize the transition state for the second addition (Grignard-nitrile complexation). |

| Addition Order | Grignard into Nitrile | Nitrile into Grignard | Inverse addition ensures the nitrile is never in large excess relative to the local concentration of Grignard, though standard addition is often safer for exotherms. Note: For preventing bis-addition, slow addition of Grignard to Nitrile is actually preferred to keep Grignard concentration low.Correction: To prevent bis-addition, add Grignard to Nitrile slowly . |

| Quench | Water/HCl | Sat. | Acidic hydrolysis is required to break the stable imine complex. |

Expert Insight: If you observe significant tertiary alcohol, switch to the Weinreb Amide protocol. Convert the cyanopyridine to the N-methoxy-N-methylamide first. The stable chelated intermediate formed with Weinreb amides completely precludes double addition.

Visualization: Grignard Selectivity Pathway

Figure 1: Bifurcation point in Grignard addition. Control of the Imine intermediate is the sole determinant of yield.

Module B: The Route (Ether Linkage Formation)

Primary Workflow: Reaction of Chlorobenzoyl Pyridine with Phenol . Goal: Displacement of the chloride by the phenoxide anion.

The Critical Failure Mode: Hydrolysis & Competition

Symptom: Low yield; presence of Hydroxybenzoyl pyridine (hydrolysis product).

Cause: Trace water in the solvent acts as a competitive nucleophile. The benzoyl group activates the ring, making it hypersensitive to any nucleophile, including

FAQ: Why is my reaction stalling at 60% conversion?

Answer: You are likely experiencing Product Inhibition or Base Deactivation .

-

Water Contamination: Hydroxide ions (generated from trace water + base) are smaller and harder nucleophiles than phenoxide, reacting faster with the substrate.

-

Base Choice: Using

or-

Fix: Use Cesium Carbonate (

) or Potassium Carbonate ( -

Fix: Add molecular sieves (4Å) to the reaction vessel.

-

Regioselectivity Issues

Scenario: You are reacting 2,4-dichloropyridine to make a precursor. Rule: Nucleophilic substitution on pyridine occurs preferentially at the 4-position over the 2-position under thermodynamic control, but the 2-position is often kinetically favored depending on the leaving group and solvent.

-

Guidance: For phenoxybenzoyl synthesis, ensure your starting material has the leaving group (Cl/F) strictly defined. If using a di-halo precursor, expect a mixture unless temperature is strictly controlled (0°C favors 4-subst, Reflux favors bis-subst).

Module C: Purification & Isolation Strategy

Isolating the ketone from the alcohol byproduct or unreacted nitrile is challenging due to similar polarities.

Recommended Solvent System Table:

| Impurity | Solvent System (TLC/Column) | Interaction Logic |

| Tertiary Alcohol | Hexane:EtOAc (9:1) | The alcohol is significantly more polar than the ketone; it will retain on silica. |

| Unreacted Nitrile | DCM:MeOH (98:2) | Pyridyl nitriles often streak on silica; adding MeOH sharpens the band. |

| Phenol (Excess) | Wash with 1M NaOH | Phenol is acidic; convert to water-soluble phenolate during workup. |

| Pyridine N-Oxide | DCM:Acetone (8:2) | N-oxides are highly polar; use acetone to move them if necessary. |

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Figure 2: Rapid diagnostic logic for common synthetic failures.

References

-

Synthesis of 3-benzoylpyridine (Friedel-Crafts limitations & Grignard alternatives). Organic Syntheses, Coll. Vol. 4, p.88 (1963). [Link]

-

Grignard Addition to Nitriles: Mechanism and Hydrolysis. Master Organic Chemistry, "Addition of Grignard Reagents to Nitriles". [Link]

-

Nucleophilic Aromatic Substitution on Pyridines (Regioselectivity). Chemistry LibreTexts, "Nucleophilic Substitution on Pyridine". [Link]

-

Prevention of Tertiary Alcohol Side Products. Organic Chemistry Portal, "Grignard Reaction Side Products". [Link]

Technical Support Center: Synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Welcome to the technical support center for the synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a particular focus on solvent selection to achieve the highest possible yields.

Introduction to the Synthesis

The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, a biaryl ketone, is most commonly approached via a Friedel-Crafts-type acylation reaction. This involves the reaction of a 6-methoxypyridine derivative with a 3-phenoxybenzoyl derivative in the presence of a Lewis acid catalyst. The choice of solvent is a critical parameter in this reaction, influencing not only the yield but also the reaction rate and purity of the final product.

This guide will walk you through common challenges and provide actionable solutions based on established principles of organic chemistry.

Troubleshooting Guide & FAQs

Q1: I am observing a very low yield of the desired product. What are the most likely causes and how can I address them?

A low yield in the synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine can stem from several factors. Let's break down the most common culprits and their solutions:

-

Sub-optimal Solvent Choice: The solvent plays a crucial role in a Friedel-Crafts acylation. The polarity and coordinating ability of the solvent can significantly impact the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates.[1]

-

Troubleshooting Steps:

-

Evaluate Solvent Polarity: For Friedel-Crafts acylations, non-polar or moderately polar, aprotic solvents are generally preferred. Highly polar solvents can complex with the Lewis acid, reducing its catalytic activity.

-

Consider a Solvent Screen: If you are experiencing consistently low yields, it is advisable to perform a small-scale screen of several solvents. A suggested starting point is provided in the table below.

-

Ensure Anhydrous Conditions: All solvents must be rigorously dried. Water will react with the Lewis acid catalyst and the acylating agent, quenching the reaction.[2]

-

-

-

Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential for activating the acylating agent.

-

Troubleshooting Steps:

-

Use Fresh Catalyst: Lewis acids can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored catalyst.

-

Ensure Sufficient Stoichiometry: In many Friedel-Crafts acylations, a stoichiometric amount or even an excess of the Lewis acid is required because it complexes with the product ketone.[3]

-

-

-

Degraded Starting Materials: The purity of your 6-methoxypyridine and 3-phenoxybenzoyl chloride is paramount.

-

Troubleshooting Steps:

-

Verify Purity: Assess the purity of your starting materials by NMR or another suitable analytical technique.

-

Freshly Prepare the Acyl Chloride: If possible, use freshly prepared or distilled 3-phenoxybenzoyl chloride. Acyl chlorides can hydrolyze over time.

-

-

Q2: Which solvent should I choose for the optimal yield of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine?

There is no single "best" solvent, as the optimal choice can depend on the specific Lewis acid used and the reaction temperature. However, we can provide a reasoned selection guide based on common practices for Friedel-Crafts reactions.

Solvent Selection Guide for Friedel-Crafts Acylation

| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Considerations |

| Dichloromethane (DCM) | 9.1 | 40 | A common starting point. Good solubility for many organic compounds. Its low boiling point makes it easy to remove but may require running the reaction under reflux.[4][5] |

| 1,2-Dichloroethane (DCE) | 10.4 | 83 | Similar to DCM but allows for higher reaction temperatures, which can be beneficial if the reaction is sluggish at lower temperatures. |

| Carbon Disulfide (CS₂) | 2.6 | 46 | A non-polar solvent that often gives good results as it does not complex strongly with the Lewis acid.[1] However, it is highly flammable and toxic. |

| Nitrobenzene | 34.8 | 211 | A polar solvent that can sometimes lead to different regioselectivity or improved yields for deactivated systems.[1] Its high boiling point is a drawback. |

| Propylene Carbonate | 66.1 | 240 | An environmentally friendly polar aprotic solvent that has shown promise in some Friedel-Crafts acylations, sometimes outperforming traditional solvents.[6] |

Recommendation: Start with Dichloromethane (DCM) due to its versatility and ease of use. If the yield is low, consider moving to 1,2-Dichloroethane (DCE) to increase the reaction temperature. For a more comprehensive optimization, a screen of the solvents listed above is recommended.

Q3: I am getting a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of tar is a common issue in Friedel-Crafts reactions and usually indicates side reactions or product degradation.

-

Causes:

-

Excessively High Reaction Temperature: While heating can increase the reaction rate, too much heat can lead to polymerization and decomposition.[7]

-

Highly Reactive Catalyst: A very strong Lewis acid might be too harsh for the substrates, leading to unwanted side reactions.

-

Incorrect Order of Addition: The way the reagents are mixed can be critical.

-

-

Prevention Strategies:

-

Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You can start at 0 °C and slowly warm to room temperature.

-

Slower Addition: Add the acylating agent slowly to the mixture of the 6-methoxypyridine and the Lewis acid in the solvent. This helps to control the exotherm of the reaction.[7]

-

Consider a Milder Lewis Acid: If tarring persists, try a milder Lewis acid, such as ZnCl₂.

-

Q4: Can I use pyridine as the solvent for this reaction?

Using pyridine as a solvent in this specific Friedel-Crafts acylation is generally not recommended .

-

Reasoning: Pyridine is a Lewis base and will react with the Lewis acid catalyst, forming a stable complex and rendering the catalyst inactive.[8] While pyridine is an excellent solvent and base for many other acylation reactions (e.g., esterification of alcohols with acyl chlorides), its basicity is detrimental in a classic Friedel-Crafts setup.[5][8][9]

Experimental Protocols

General Protocol for the Synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

This is a general starting procedure. Optimization of stoichiometry, temperature, and reaction time will be necessary.

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Add anhydrous dichloromethane (DCM) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-phenoxybenzoyl chloride (1.0 eq) to the suspension.

-

Stir the mixture for 15 minutes at 0 °C.

-

In a separate flask, dissolve 6-methoxypyridine (1.1 eq) in anhydrous DCM.

-

Add the 6-methoxypyridine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Workflow for Solvent Selection and Optimization

Caption: A flowchart to troubleshoot low reaction yields.

References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]